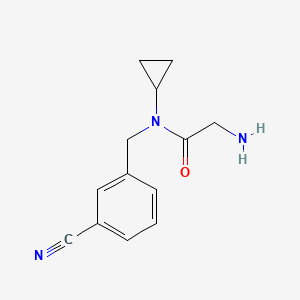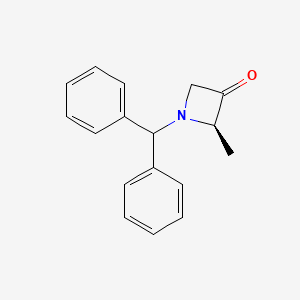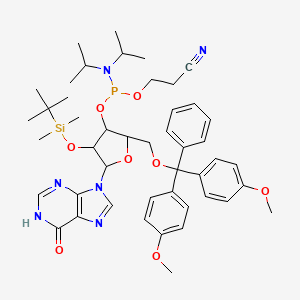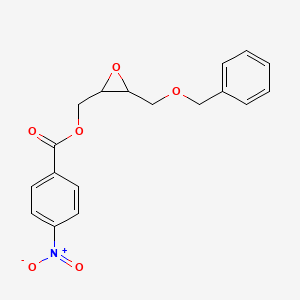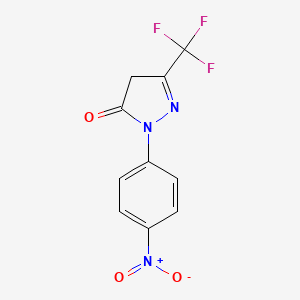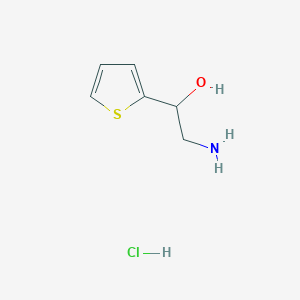
Trimethylsilyl-L-(+)-rhamnose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl-L-(+)-rhamnose is a derivative of L-rhamnose, a naturally occurring deoxy sugar. The trimethylsilyl group is a common protective group in organic synthesis, often used to protect hydroxyl groups during chemical reactions. This compound is particularly useful in various chemical and biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylsilyl-L-(+)-rhamnose typically involves the reaction of L-rhamnose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
L-Rhamnose+TMS-Cl→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl-L-(+)-rhamnose undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: Reduction reactions can remove the trimethylsilyl group, regenerating the free hydroxyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or other nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Silanols and other oxidized derivatives.
Reduction: L-rhamnose and its derivatives.
Substitution: Various substituted rhamnose derivatives.
Aplicaciones Científicas De Investigación
Trimethylsilyl-L-(+)-rhamnose has a wide range of applications in scientific research:
Chemistry: Used as a protective group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl-L-(+)-rhamnose involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparación Con Compuestos Similares
- Trimethylsilyl-L-(+)-arabinose
- Trimethylsilyl-D-glucose
- Trimethylsilyl-D-galactose
Comparison: Trimethylsilyl-L-(+)-rhamnose is unique due to its specific stereochemistry and the presence of the trimethylsilyl group. Compared to other trimethylsilyl-protected sugars, it offers distinct reactivity and stability, making it particularly useful in specific synthetic applications. Its unique properties allow for selective reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C18H44O5Si4 |
|---|---|
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
trimethyl-[2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane |
InChI |
InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3 |
Clave InChI |
QQOFWFOBJUGLLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


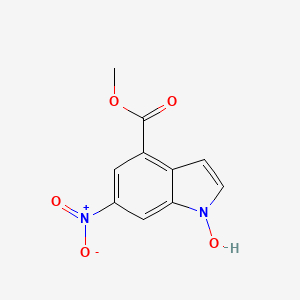
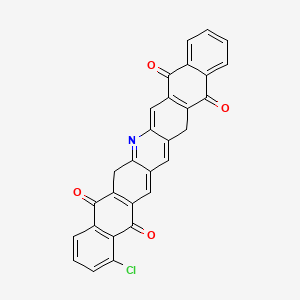

![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)
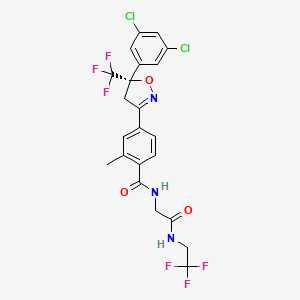

![6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280110.png)
